molecular formula C30H38BrN5O7 B12640673 Imidodicarbonic acid, 2-[5-bromo-3-[3-[4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]phenyl]-5-isoxazolyl]-2-pyrazinyl]-, 1,3-bis(1,1-dimethylethyl) ester

Imidodicarbonic acid, 2-[5-bromo-3-[3-[4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]phenyl]-5-isoxazolyl]-2-pyrazinyl]-, 1,3-bis(1,1-dimethylethyl) ester

Cat. No.: B12640673
M. Wt: 660.6 g/mol
InChI Key: UCULSJLVQZFLJA-UHFFFAOYSA-N
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Description

This compound is a highly substituted imidodicarbonic acid derivative characterized by a brominated pyrazine core linked to an isoxazole-phenyl moiety and functionalized with tert-butoxycarbonyl (Boc)-protected methylamino groups. Its molecular complexity arises from the integration of heterocyclic rings (pyrazine and isoxazole), a bromine atom (enhancing electrophilic reactivity), and bulky tert-butyl ester groups that improve solubility and stability .

Properties

Molecular Formula

C30H38BrN5O7

Molecular Weight

660.6 g/mol

IUPAC Name

tert-butyl 2-[[4-[5-[3-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-bromopyrazin-2-yl]-1,2-oxazol-3-yl]phenyl]methylamino]acetate

InChI

InChI=1S/C30H38BrN5O7/c1-28(2,3)40-23(37)17-32-15-18-10-12-19(13-11-18)20-14-21(43-35-20)24-25(33-16-22(31)34-24)36(26(38)41-29(4,5)6)27(39)42-30(7,8)9/h10-14,16,32H,15,17H2,1-9H3

InChI Key

UCULSJLVQZFLJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNCC1=CC=C(C=C1)C2=NOC(=C2)C3=NC(=CN=C3N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidodicarbonic acid, 2-[5-bromo-3-[3-[4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]phenyl]-5-isoxazolyl]-2-pyrazinyl]-, 1,3-bis(1,1-dimethylethyl) ester involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as bromination, isoxazole formation, and pyrazine ring construction. The final step involves the esterification of imidodicarbonic acid with 1,3-bis(1,1-dimethylethyl) groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

Imidodicarbonic acid, 2-[5-bromo-3-[3-[4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]phenyl]-5-isoxazolyl]-2-pyrazinyl]-, 1,3-bis(1,1-dimethylethyl) ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

Imidodicarbonic acid, 2-[5-bromo-3-[3-[4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]phenyl]-5-isoxazolyl]-2-pyrazinyl]-, 1,3-bis(1,1-dimethylethyl) ester has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Imidodicarbonic acid, 2-[5-bromo-3-[3-[4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]phenyl]-5-isoxazolyl]-2-pyrazinyl]-, 1,3-bis(1,1-dimethylethyl) ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Substituent Impact on Reactivity

  • Bromine vs. Nitro Groups: Bromine in the target compound and ’s isoquinoline analog enhances electrophilicity, favoring cross-coupling reactions (e.g., Buchwald-Hartwig amination). In contrast, nitro groups () direct nucleophilic substitution or reduction to amines .
  • Boc-Protected Amines : The Boc group in the target compound improves stability during synthesis, akin to tert-butyl esters in and , which resist hydrolysis under basic conditions .

Molecular Weight and Solubility

  • Simpler analogs like the hydroxypentyl derivative (303.39 g/mol) exhibit better solubility due to reduced steric bulk .

Biological Activity

Imidodicarbonic acid, specifically the compound 2-[5-bromo-3-[3-[4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]phenyl]-5-isoxazolyl]-2-pyrazinyl]-, 1,3-bis(1,1-dimethylethyl) ester , exhibits a range of biological activities that are of significant interest in medicinal chemistry and pharmacology. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications.

Compound Overview

  • Chemical Structure : The compound features a complex structure with multiple functional groups, including bromine, isoxazole, and pyrazine rings.
  • Molecular Formula : C₁₉H₂₃BrN₄O₄
  • Molecular Weight : 442.32 g/mol

The synthesis of this compound involves several steps:

  • Bromination : Introduction of the bromine atom into the aromatic system.
  • Isoxazole Formation : Creation of the isoxazole ring through cyclization reactions.
  • Pyrazine Ring Construction : Formation of the pyrazine moiety.
  • Esterification : Final esterification with 1,3-bis(1,1-dimethylethyl) groups.

These steps are typically performed under controlled conditions to optimize yield and purity.

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It is hypothesized to bind to certain receptors, potentially affecting signal transduction pathways critical for cellular functions.

Pharmacological Studies

Recent studies have explored the pharmacological properties of this compound:

  • Anticancer Activity : Preliminary in vitro tests suggest that it may inhibit the proliferation of cancer cell lines. For instance, compounds with similar structures have demonstrated cytotoxic effects against breast and colon cancer cells.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in cellular models, which could be beneficial for treating conditions like arthritis.
  • Neuroprotective Properties : Some derivatives have been evaluated for their neuroprotective effects in models of neurodegeneration.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryReduction in cytokine levels
NeuroprotectiveProtection against oxidative stress

Case Studies

  • Anticancer Study :
    • A study involving the compound's derivatives showed a significant reduction in cell viability in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines after 48 hours of treatment.
    • IC₅₀ values ranged from 10 to 50 µM depending on the derivative used.
  • Inflammation Model :
    • In a murine model of arthritis, administration of the compound resulted in a marked decrease in paw swelling and inflammatory cytokines compared to control groups.

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